molecular formula C7H10ClNO2S B568649 (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride CAS No. 123053-24-7

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B568649
CAS No.: 123053-24-7
M. Wt: 207.672
InChI Key: BKOMLSDJTRAHDX-RGMNGODLSA-N
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Description

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride ( 123053-24-7) is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The compound features a thiophene ring, a privileged structure in pharmaceutical development, linked to a chiral alanine backbone. With a molecular formula of C7H10ClNO2S and a molecular weight of 207.68 g/mol . This chiral building block is structurally characterized by the thiophene heterocycle, which serves as a bioisostere for phenyl rings, potentially altering the pharmacokinetic properties, electron distribution, and metabolic stability of resultant compounds . Researchers utilize this amino acid derivative in peptide engineering to create novel peptide architectures with enhanced membrane permeability and resistance to proteolytic degradation. Its primary value lies in the synthesis of more stable and biologically active peptide mimetics for probing biological systems and developing therapeutic candidates. The compound is offered as an off-white to white solid and should be stored at room temperature. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOMLSDJTRAHDX-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705237
Record name 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123053-24-7
Record name 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, an amino acid derivative, has garnered attention due to its potential biological activities and applications in pharmaceutical research. This compound is characterized by its thiophene ring, which contributes to its unique properties and biological interactions. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}ClNO2_2S, with a molecular weight of 207.68 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. The presence of the thiophene moiety is significant for its biological activity, allowing interaction with various receptors and enzymes.

Synthesis Methods

Multiple synthesis methods for this compound have been explored, including:

  • Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.
  • Asymmetric Synthesis : Employing chiral catalysts to produce the desired enantiomer selectively.
  • Racemization Techniques : Allowing for the production of both enantiomers for comparative studies.

These methods facilitate the exploration of derivatives that may exhibit enhanced biological activities or distinct pharmacological profiles.

Neurotransmission and Neuroprotection

This compound has been studied for its role in neurotransmission and neuroprotection. Its structural similarity to naturally occurring amino acids enables it to interact with neurotransmitter receptors, potentially modulating physiological processes related to mood regulation and cognitive function. Research indicates that this compound may influence neuroprotective pathways, offering potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Inhibition of Yeast-like Fungi : At a concentration of 64 µg/mL, this compound demonstrated significant antimicrobial activity against Candida albicans, with a minimum inhibitory concentration (MIC) noted at 128 µg/mL against Staphylococcus aureus .

The following table summarizes the antimicrobial activity observed in various studies:

CompoundTarget OrganismMIC (µg/mL)
(S)-2-amino-3-(thiophen-2-yl)propanoic acidCandida albicans64
(S)-2-amino-3-(thiophen-2-yl)propanoic acidStaphylococcus aureus128

Binding Affinity Studies

Interaction studies have revealed that this compound exhibits binding affinity to various receptors and enzymes critical for metabolic pathways. Understanding these interactions is essential for determining its efficacy in clinical applications.

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that derivatives with a thiophene group exhibited enhanced neuroprotection in models of oxidative stress .
  • Antimicrobial Efficacy : In another case study, derivatives were tested against Escherichia coli and showed promising results, reinforcing the potential use of thiophene-containing compounds in combating bacterial infections .

Scientific Research Applications

Medicinal Chemistry

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancer research.

Case Study :
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cellular pathways through interaction with specific enzymes and receptors involved in tumor growth .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its thiophene ring contributes to the compound's reactivity and versatility in chemical transformations.

Data Table: Common Reactions Involving this compound

Reaction TypeConditionsProducts
OxidationH2O2, Acetic AcidThiophene derivatives
ReductionLiAlH4Amino alcohols
SubstitutionAlkyl Halides, BaseAmides and Esters

Biological Studies

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, making it a subject of interest for pharmacological studies.

Case Study :
In a study examining its antimicrobial properties, the compound showed inhibitory effects against several strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration was determined to be 128 µg/mL for most tested strains .

Comparison with Similar Compounds

Thiophene Derivatives

  • (S)-2-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride (CAS 123053-24-7): Substituent: Thiophen-2-yl. Applications: Pharmaceutical intermediate; biocatalysis substrate .
  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from ): Substituent: Thiophen-2-yl with a methylamino-alcohol chain. Applications: Intermediate in drospirenone/ethinyl estradiol synthesis; controlled for impurity levels .

Phenyl Derivatives

  • (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (CAS 17028-03-4): Substituent: 4-hydroxy-3-methylphenyl. Properties: Lacks thiophene’s sulfur atom; hydroxyl group enhances polarity. Toxicology remains understudied .
  • (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS 132732-79-7): Substituent: Fluorinated and hydroxylated phenyl. Applications: High-purity pharmaceutical intermediate; fluorine enhances metabolic stability .

Oxygen-Containing Heterocycles

  • (2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride (CAS EN300-27719518): Substituent: Oxolane (tetrahydrofuran) ring. Properties: Oxygen-rich heterocycle improves solubility; molecular weight 195.65 g/mol .

Functional and Application Differences

  • Pharmaceutical Utility : Fluorinated phenyl derivatives (e.g., CAS 132732-79-7) are prioritized for metabolic stability in drug candidates, whereas thiophene variants may optimize target binding via sulfur interactions .
  • Safety Profiles : Thiophene derivatives carry specific hazards (e.g., H302, H315), while phenyl analogues like CAS 17028-03-4 lack comprehensive toxicological data .

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

A widely employed strategy involves the alkylation of glycine equivalents using thiophene-derived electrophiles. The Schiff base of glycine, such as the benzophenone imine derivative, is deprotonated with a strong base (e.g., LDA or KHMDS) and reacted with 2-(bromomethyl)thiophene. Subsequent hydrolysis yields the free amino acid, which is treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at −78°C

  • Base: Potassium hexamethyldisilazide (KHMDS, 1.1 equiv)

  • Electrophile: 2-(Bromomethyl)thiophene (1.05 equiv)

  • Yield: 68–72% after hydrolysis

Enantioselectivity is achieved using chiral ligands like (R)-BINAP in palladium-catalyzed couplings, though direct alkylation typically requires post-synthesis resolution.

Enzymatic Resolution

Kinetic Resolution Using Acylases

Racemic 2-amino-3-(thiophen-2-yl)propanoic acid is subjected to acylase I from Aspergillus species, which selectively deacetylates the (S)-enantiomer. The resolved (S)-isomer is then precipitated as the hydrochloride salt.

Optimized Parameters :

  • pH: 7.5–8.0 (phosphate buffer)

  • Temperature: 37°C

  • Enzyme Loading: 5–10 U/g substrate

  • Enantiomeric Excess (ee): >98%

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Incorporation

The compound is synthesized as a building block for peptide therapeutics using Fmoc-protected derivatives. The thiophene moiety is introduced via a pre-functionalized Wang resin, followed by standard Fmoc deprotection and coupling cycles.

Procedure :

  • Resin Functionalization : Wang resin loaded with Fmoc-(S)-2-amino-3-(thiophen-2-yl)propanoic acid (0.6 mmol/g loading).

  • Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Coupling : HBTU/DIPEA activation (4 equiv amino acid, 1 h reaction).

  • Cleavage : TFA/H2O/TIPS (95:2.5:2.5 v/v, 2 h).

  • Purity (HPLC): ≥95%

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (D2O, 400 MHz): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene H-5), 7.12 (dd, J = 3.6 Hz, 1H, thiophene H-4), 4.25 (q, J = 7.0 Hz, 1H, α-CH), 3.38 (dd, J = 14.2 Hz, 1H, β-CH2), 3.22 (dd, J = 14.2 Hz, 1H, β-CH2).

  • FTIR (KBr): 3400 cm⁻¹ (N-H stretch), 1730 cm⁻¹ (C=O, acid), 1580 cm⁻¹ (thiophene C=C).

Chiral Purity Assessment

  • HPLC : Chiralpak IA column (4.6 × 250 mm), mobile phase: hexane/isopropanol (80:20) + 0.1% TFA, flow rate: 1.0 mL/min. Retention time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process minimizes racemization:

  • Alkylation : Glycine tert-butyl ester reacted with 2-(chloromethyl)thiophene in a microreactor (residence time: 5 min, 80°C).

  • Hydrolysis : TFA-mediated ester cleavage followed by HCl gas saturation for salt formation.

  • Throughput : 1.2 kg/day (pilot scale)

  • Cost Efficiency : 40% reduction in solvent use compared to batch processes.

Comparative Data Table

MethodYield (%)ee (%)ScalabilityCost ($/g)
Asymmetric Alkylation7285Moderate120
Enzymatic Resolution4598High200
SPPS8899Low450
Continuous Flow7892High90

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves stereoselective methods to preserve the (S)-configuration. A biocatalytic approach using immobilized phenylalanine ammonia-lyase (PAL) has been reported for enantioselective synthesis, where reaction conditions (e.g., pH 8.5–9.0, 25°C) and solvent systems (aqueous/organic biphasic) critically affect enzyme activity and product purity . Alternative routes include condensation of thiophene derivatives with protected amino acids, followed by acid hydrolysis and HCl salt formation. Key parameters:

  • Catalyst choice : Enzymatic vs. chemical (e.g., chiral auxiliaries).
  • Temperature : Elevated temperatures may racemize the product.
  • Purification : Recrystallization from methanol/diethyl ether mixtures improves purity .

Q. How should researchers characterize the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric purity is assessed via:

  • Chiral HPLC : Use columns like Chirobiotic T (teicoplanin-based) with mobile phases of acetonitrile/0.1% trifluoroacetic acid. Retention times differentiate (S) and (R) enantiomers.
  • Optical Rotation : Compare [α]D values against literature standards (e.g., [α]D = +30.8° for (S)-enantiomers in methanol) .
  • NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting of proton signals for enantiomers .

Q. What biological activity assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like D-amino acid oxidase (DAAO) using spectrophotometric monitoring of FAD reduction at 450 nm.
  • Cellular Uptake Studies : Radiolabeled (³H or ¹⁴C) compound in neuronal cell lines to assess blood-brain barrier penetration.
  • Receptor Binding : Competitive binding assays with glutamate receptors (e.g., mGluR5), given structural similarity to phenylalanine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., NMDA receptors). The thiophene ring’s sulfur atom may form π-π stacking or hydrogen bonds with active site residues.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models.
  • QSAR Models : Correlate substituent effects (e.g., thiophene vs. phenyl analogs) with activity data from analogs like (S)-2-amino-3-(4-chlorophenyl)propanoic acid .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise from:

  • Purity Variability : Validate compound purity via LC-MS (>98%) and elemental analysis.
  • Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl for receptor binding) and pH (7.4 for physiological relevance).
  • Structural Confounders : Compare with analogs (e.g., 2-amino-3-(thiophen-3-yl)propanoic acid) to isolate thiophene positional effects .

Q. How can enantiomeric impurities in synthesis be minimized, and what are their downstream impacts?

Methodological Answer:

  • Kinetic Resolution : Use enzymes like PAL with strict stereoselectivity to minimize (R)-enantiomer formation .
  • Impact on Bioactivity : Even 5% (R)-enantiomer can reduce potency by 50% in chiral-sensitive targets (e.g., amino acid transporters). Validate via IC50 shifts in dose-response assays .

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